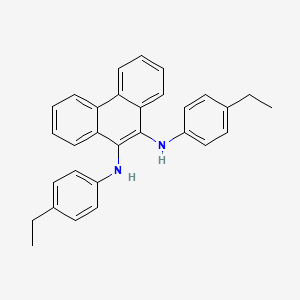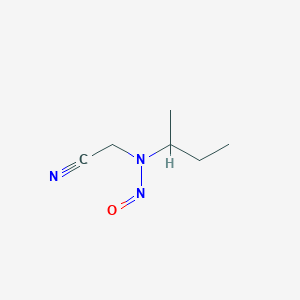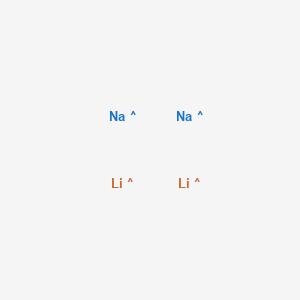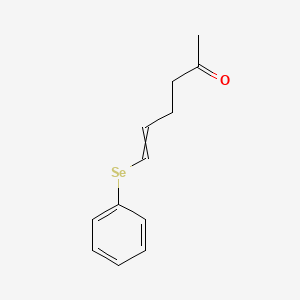
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is an organic compound belonging to the class of phenanthrene derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms at the 9 and 10 positions of the phenanthrene ring. Phenanthrene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene-9,10-dione and 4-ethylphenylamine as the primary starting materials.
Condensation Reaction: The phenanthrene-9,10-dione undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired diamine compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
化学反应分析
Types of Reactions
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Phenanthrene-9,10-quinone derivatives.
Reduction: Phenanthrene-9,10-diamine derivatives.
Substitution: Brominated or nitrated phenanthrene derivatives.
科学研究应用
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine involves its interaction with molecular targets through various pathways:
Photophysical Interactions: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electrochemical Interactions: It can participate in redox reactions, which are essential in electronic and optoelectronic applications.
Biological Interactions: The compound may interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine
- N~9~,N~10~-Bis(4-methylphenyl)phenanthrene-9,10-diamine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is unique due to the presence of 4-ethylphenyl groups, which impart distinct photophysical and electrochemical properties compared to other phenanthrene derivatives. These properties make it particularly valuable in applications such as OLEDs and biological imaging.
属性
CAS 编号 |
151026-69-6 |
|---|---|
分子式 |
C30H28N2 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
9-N,10-N-bis(4-ethylphenyl)phenanthrene-9,10-diamine |
InChI |
InChI=1S/C30H28N2/c1-3-21-13-17-23(18-14-21)31-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29)32-24-19-15-22(4-2)16-20-24/h5-20,31-32H,3-4H2,1-2H3 |
InChI 键 |
FXVDLKVQBGXLQF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)



![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)



